molecular formula C21H21N5 B2988229 3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900887-87-8

3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2988229
CAS RN: 900887-87-8
M. Wt: 343.434
InChI Key: HFJMSYUTXMDYSH-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Molecular Structure Analysis

The molecular structure of similar compounds shows that they are small molecules with a weight average around 341.4091 and a monoisotopic weight of 341.164045633 . The chemical formula for a similar compound is C21H19N5 .

Scientific Research Applications

Pharmacology: Cyclin-Dependent Kinase Inhibition

This compound is noted for its interaction with cyclin-dependent kinase 2 (CDK2), which is crucial in cell cycle regulation . CDK2 inhibitors are being researched for their potential to halt the proliferation of cancer cells, making this compound of interest in oncology research.

Medicinal Chemistry: Drug Design and Synthesis

The structural features of this compound make it a candidate for the design and synthesis of new drugs. Its interaction with various biological targets can be studied to develop medications with improved efficacy and reduced side effects .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound could be used to study enzyme inhibition mechanisms. By understanding how it interacts with specific enzymes, researchers can gain insights into the development of enzyme inhibitors that can be used as therapeutic agents .

Chemical Engineering: Process Optimization

The compound’s synthesis involves complex chemical reactions, which can be optimized for industrial-scale production. Research in this field can lead to more efficient processes, reducing costs and environmental impact .

Materials Science: Fluorophore Development

Compounds like this have potential applications in the development of fluorophores. These materials are vital in creating dyes that respond to light or other stimuli, useful in imaging techniques and sensors .

Molecular Biology: Gene Expression Studies

The compound’s ability to interact with cellular kinases suggests it could be used in molecular biology to study gene expression regulation. This can provide valuable information for the development of gene therapies .

Mechanism of Action

While the mechanism of action for “3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is not available, similar compounds have been found to target Cyclin-dependent kinase 2 in humans .

properties

IUPAC Name

3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c1-2-7-18-12-20(23-14-16-8-6-11-22-13-16)26-21(25-18)19(15-24-26)17-9-4-3-5-10-17/h3-6,8-13,15,23H,2,7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJMSYUTXMDYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

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